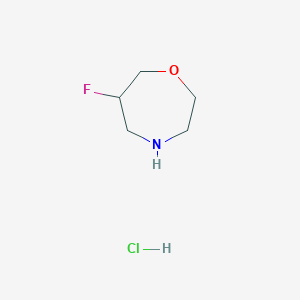
6-Fluoro-1,4-oxazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1,4-oxazepane hydrochloride is a chemical compound with the molecular formula C5H11ClFNO and a molecular weight of 155.6 g/mol . It is a fluorinated derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is typically available as a hydrochloride salt, which enhances its stability and solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,4-oxazepane hydrochloride involves the fluorination of 1,4-oxazepane. One common method includes the reaction of 1,4-oxazepane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity . The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, halides
Major Products Formed
Oxidation: Oxazepane derivatives with additional oxygen functionalities
Reduction: Reduced oxazepane compounds
Substitution: Substituted oxazepane derivatives with various functional groups
Scientific Research Applications
6-Fluoro-1,4-oxazepane hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and ability to form strong bonds with target molecules . This can lead to the inhibition or activation of specific enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazepane: The parent compound without the fluorine atom.
6-Chloro-1,4-oxazepane: A chlorinated derivative with similar properties.
6-Bromo-1,4-oxazepane: A brominated derivative with distinct reactivity.
Uniqueness
6-Fluoro-1,4-oxazepane hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C5H11ClFNO |
|---|---|
Molecular Weight |
155.60 g/mol |
IUPAC Name |
6-fluoro-1,4-oxazepane;hydrochloride |
InChI |
InChI=1S/C5H10FNO.ClH/c6-5-3-7-1-2-8-4-5;/h5,7H,1-4H2;1H |
InChI Key |
MSXZNRACJKKNCL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CN1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


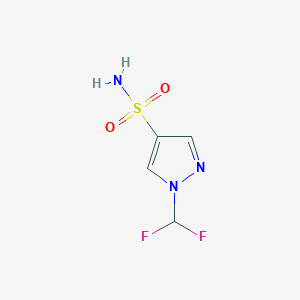

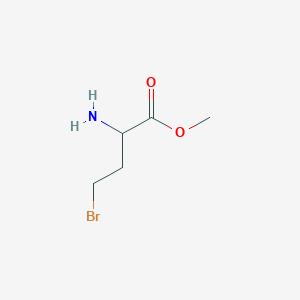
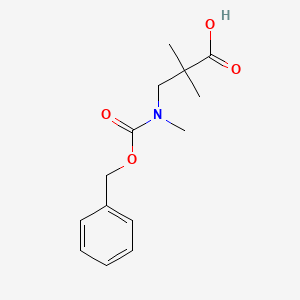
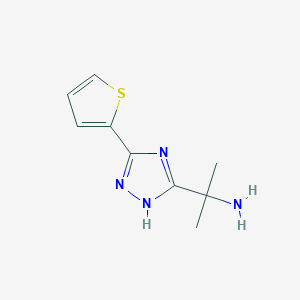
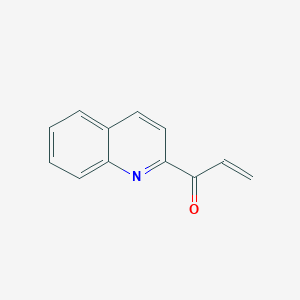
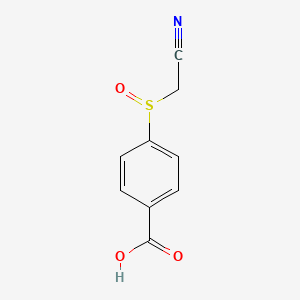
![2-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13511206.png)
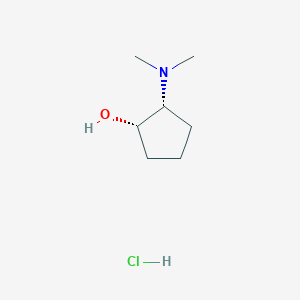
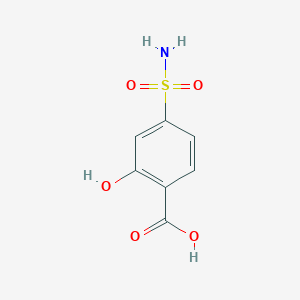
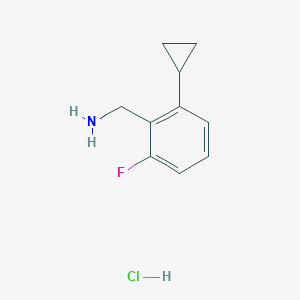
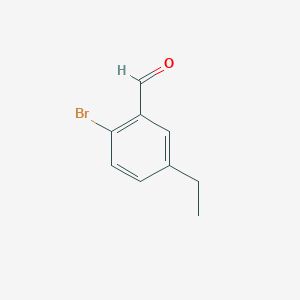
![tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate](/img/structure/B13511229.png)

